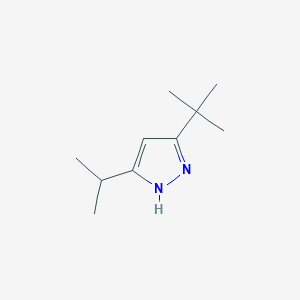

3-tert-butyl-5-propan-2-yl-1H-pyrazole

Description

Properties

CAS No. |

194366-44-4 |

|---|---|

Molecular Formula |

C10H18N2 |

Molecular Weight |

166.26 g/mol |

IUPAC Name |

3-tert-butyl-5-propan-2-yl-1H-pyrazole |

InChI |

InChI=1S/C10H18N2/c1-7(2)8-6-9(12-11-8)10(3,4)5/h6-7H,1-5H3,(H,11,12) |

InChI Key |

AXPAKQVJNAIFFT-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC(=NN1)C(C)(C)C |

Canonical SMILES |

CC(C)C1=CC(=NN1)C(C)(C)C |

Synonyms |

1H-Pyrazole,3-(1,1-dimethylethyl)-5-(1-methylethyl)-(9CI) |

Origin of Product |

United States |

Scientific Research Applications

Agricultural Chemistry

Herbicide and Pesticide Development

One of the primary applications of 3-tert-butyl-5-propan-2-yl-1H-pyrazole is in the formulation of agrochemicals. Research has demonstrated its potential as an effective herbicide and pesticide, which can enhance crop yields by protecting plants from pests and diseases. The compound's structure allows it to interact with biological systems in ways that can disrupt pest life cycles, making it a valuable tool in sustainable agriculture .

Pharmaceutical Development

Building Block for Kinase Inhibitors

In pharmaceutical research, this compound serves as a crucial building block in the synthesis of kinase inhibitors. A notable study focused on optimizing derivatives targeting the cyclin-dependent kinase family, specifically CDK16. Variations of this compound have shown selective inhibition properties, with some derivatives achieving an EC50 value as low as 33 nM against CDK16, indicating strong potential for cancer treatment .

Synthesis of Bioactive Compounds

The compound is also utilized in synthesizing various bioactive molecules, including those with antimicrobial and anticancer properties. For instance, derivatives have been explored for their ability to inhibit tryptophan 2,3-dioxygenase, an enzyme implicated in cancer immunosuppression . Such compounds are essential in developing new therapies for complex diseases.

Material Science

Advanced Materials Formulation

In material science, this compound is incorporated into the development of advanced materials such as polymers and coatings. These materials exhibit enhanced durability and resistance to environmental factors, making them suitable for various industrial applications. The unique properties of pyrazole derivatives contribute to the creation of materials that can withstand harsh conditions while maintaining performance .

Biochemical Research

Enzyme Inhibition Studies

The compound is actively used in biochemical research to study enzyme inhibition mechanisms and receptor binding interactions. Its role in understanding complex biochemical pathways aids drug discovery efforts by providing insights into how specific compounds can modulate biological processes. For example, studies have shown that certain pyrazole derivatives can stabilize kinases like CDK16 in cellular environments, which is critical for understanding their functional roles .

Table: Summary of Applications and Findings

Q & A

Q. What are the optimal synthetic routes for 3-tert-butyl-5-propan-2-yl-1H-pyrazole, and how do reaction conditions influence yield?

The synthesis of pyrazole derivatives often involves cyclocondensation of hydrazines with β-diketones or enones. For this compound, a multi-step approach is recommended:

Hydrazine reaction : React tert-butyl-substituted enones with hydrazine hydrate in ethanol under reflux (e.g., 72 hours) to form the pyrazole core .

Substituent introduction : Introduce propan-2-yl groups via nucleophilic substitution or cross-coupling reactions using catalysts like CuI and ligands such as DMEDA in anhydrous dioxane .

Key variables : Temperature (reflux vs. room temperature), solvent polarity, and catalyst loading significantly affect yield. For example, CuI at 5 mol% improves regioselectivity in arylations .

Q. How can hydrogen bonding patterns in this compound crystals inform supramolecular assembly?

Hydrogen bonding in pyrazoles is critical for crystal packing. Use graph set analysis (e.g., Etter’s rules) to categorize interactions:

- N–H···N bonds : Common in pyrazole rings, forming chains (C(4) motifs) or dimers (R₂²(8)) .

- Steric effects : The tert-butyl group disrupts planar stacking, favoring helical or layered architectures. X-ray diffraction and Hirshfeld surface analysis are recommended to validate these patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data for this compound derivatives?

Contradictions in bioactivity data (e.g., anticonvulsant vs. neurotoxic effects) may arise from:

- Experimental design : Variability in cell lines (e.g., HEK293 vs. neuronal primary cultures) or assay conditions (e.g., ATP levels in viability assays) .

- Structural analogs : Minor substituent changes (e.g., trifluoromethyl vs. tert-butyl) alter binding to targets like GABA receptors. Use computational docking (AutoDock Vina) to compare binding affinities .

Mitigation strategy : Standardize assay protocols and include positive controls (e.g., bicuculline for GABA receptor studies) .

Q. What methodologies address regioselectivity challenges in functionalizing the pyrazole core?

Regioselective functionalization at C3 or C5 positions is hindered by steric bulk from tert-butyl groups. Solutions include:

- Directed ortho-metalation : Use TMPZnCl·LiCl to deprotonate specific sites before electrophilic quenching .

- Transition-metal catalysis : Pd-catalyzed C–H activation with directing groups (e.g., pyridinyl) achieves selective arylation .

Case study : 1-(4-Methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole was synthesized with 89% yield using CuI/DMEDA .

Q. How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?

- Steric effects : The tert-butyl group impedes access to catalytic sites, reducing Suzuki-Miyaura coupling efficiency. Switch to smaller ligands (XPhos) or microwave-assisted heating to enhance reactivity .

- Electronic effects : Electron-withdrawing substituents (e.g., CF₃) activate the pyrazole ring for nucleophilic aromatic substitution. Hammett constants (σₚ) predict reactivity trends .

Analytical and Safety Considerations

Q. What advanced characterization techniques validate the structural integrity of this compound?

- NMR spectroscopy : ¹H NMR (400 MHz, CDCl₃) should show tert-butyl protons as a singlet at δ 1.3–1.5 ppm and pyrazole protons as doublets (J = 2.1 Hz) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 221.18) .

- X-ray crystallography : Resolves steric clashes and hydrogen bonding networks .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.